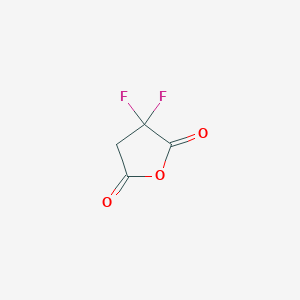

3,3-Difluorodihydrofuran-2,5-dione

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net Heterocyclic structures are fundamental to a vast number of bioactive natural products and synthetic drugs, present in approximately 85% of all bioactive compounds. rsc.org The strategic incorporation of fluorine atoms can dramatically alter the physicochemical properties of these molecules in beneficial ways. nih.gov

One of the primary advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it less susceptible to enzymatic degradation and thereby increasing a drug's half-life in the body. nih.govrsc.org Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to biological targets. rsc.org Fluorine substitution can also impact a molecule's conformation and reduce its lipophilicity, which is often associated with improved membrane permeability. nih.gov

The versatility of fluorinated heterocycles is demonstrated by their wide range of applications, from oncology and infectious disease treatments to diagnostics. nih.gov The development of new and efficient methods for introducing fluorine into these scaffolds remains an active and challenging area of chemical research. nih.gov

Overview of Dihydrofuran-2,5-dione Scaffolds in Organic Synthesis and Their Structural Diversity

The dihydrofuran-2,5-dione ring system, also known as succinic anhydride (B1165640), is a versatile building block in organic synthesis. These scaffolds are integral to a wide array of biologically active compounds and serve as essential precursors for the construction of more complex organic frameworks. The reactivity of the anhydride group allows for a variety of chemical transformations, making it a valuable synthon for creating diverse molecular architectures.

The 2(5H)-furanone skeleton, a related structure, is found in numerous natural products exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This has made the dihydrofuran-2,5-dione scaffold and its derivatives attractive targets for synthetic chemists seeking to develop new therapeutic agents.

The synthesis of dihydrofuran scaffolds can be achieved through various methods, including cycloaddition reactions and transition metal-catalyzed processes. The structural diversity of these compounds is vast, with various substitution patterns leading to a broad spectrum of chemical and biological properties. The introduction of different functional groups onto the dihydrofuran-2,5-dione core allows for the fine-tuning of its reactivity and biological activity.

Historical Context of Fluorine Introduction in Organic Molecules for Research Purposes

The journey of incorporating fluorine into organic molecules has been a long and transformative one in the history of chemistry. The element itself was first isolated by Henri Moissan in 1886, a feat that was notoriously difficult and dangerous due to fluorine's extreme reactivity. Early attempts to react fluorine with organic compounds often resulted in decomposition or explosions.

The mid-20th century marked a turning point with the development of more controlled fluorination methods. A significant breakthrough came with the discovery of the utility of fluorinated compounds in various applications during World War II, which spurred the industrial production of hydrogen fluoride (B91410) and chlorofluorinated hydrocarbons.

The first fluorinated drug, fludrocortisone, was approved in 1954, heralding a new era in medicinal chemistry. rsc.org Since then, the number of fluorinated pharmaceuticals has grown exponentially, with fluorine-containing compounds now accounting for about 20% of all drugs on the market. nih.govrsc.org This includes several blockbuster drugs. The unique properties conferred by fluorine, such as increased stability and altered electronic character, have made it an indispensable tool for drug discovery and development. The field of organofluorine chemistry continues to evolve, with ongoing research focused on developing new and more selective fluorination techniques.

Data Tables

Table 1: Physicochemical Properties of 3,3-Difluorodihydrofuran-2,5-dione

| Property | Value | Source |

| CAS Number | 79802-73-6 | core.ac.ukresearchgate.netmdpi.com |

| Molecular Formula | C₄H₂F₂O₃ | core.ac.uk |

| Molecular Weight | 136.05 g/mol | core.ac.uk |

| SMILES String | C1C(=O)OC(=O)C1(F)F | core.ac.uk |

Table 2: Examples of Bioactive Fluorinated Heterocycles

| Compound Name | Heterocyclic Core | Therapeutic Area/Application |

| Fluorouracil | Pyrimidine | Oncology |

| Fluoxetine | Pyrrolidine | Antidepressant |

| Linezolid | Oxazolidinone | Antibiotic |

| Sitagliptin | Piperazine | Antidiabetic |

| Mefloquine | Quinoline | Antimalarial |

| Celecoxib | Pyrazole | Anti-inflammatory |

| Fluticasone | Steroid with furanone | Anti-inflammatory |

| Fluorodeoxyglucose | Pyran | Diagnostic (PET imaging) |

This table presents examples of well-known fluorinated heterocyclic drugs to illustrate the significance of this class of compounds and is not inclusive of all such molecules. Data compiled from multiple sources. nih.govrsc.org

Table 3: Representative Dihydrofuran-2,5-dione Derivatives in Research

| Compound Name | Substitution Pattern | Area of Research Interest |

| 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione | Tetramethyl substituted | Organic Synthesis |

| 3-(3-Methylbenzyl)dihydrofuran-2,5-dione | Benzyl substituted | Chemical Synthesis |

| 3-(Tetrapropenyl)dihydrofuran-2,5-dione | Alkenyl substituted | Polymer Chemistry |

| 3,3'-Dihydroxy-2,2'-biindan-1,1'-dione | Dimeric indandione structure | Organic Semiconductors |

This table provides examples of dihydrofuran-2,5-dione derivatives that have been subjects of academic research to highlight the scaffold's versatility. Data compiled from multiple sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2O3/c5-4(6)1-2(7)9-3(4)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSQLIQLGFFWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)C1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525947 | |

| Record name | 3,3-Difluorooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79802-73-6 | |

| Record name | 3,3-Difluorooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorooxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,3 Difluorodihydrofuran 2,5 Dione

Ring-Opening Reactions and Derivatization

The presence of electron-withdrawing fluorine atoms on the carbon atom adjacent to the carbonyl groups enhances the electrophilicity of the anhydride (B1165640), making it highly susceptible to nucleophilic attack. This increased reactivity is a central theme in its ring-opening chemistry.

The reaction of 3,3-difluorodihydrofuran-2,5-dione with amines is a facile process that leads to the formation of succinamic acid derivatives. This ring-opening is often regioselective, with the nucleophile preferentially attacking the carbonyl group distal to the difluoromethyl group. The resulting carboxylic acid can then be activated and undergo further reactions.

This reactivity has been harnessed in solid-phase synthesis. For instance, a resin-bound amine can react with this compound. The subsequent intramolecular cyclization of the resulting intermediate, followed by cleavage from the resin, can yield various heterocyclic structures. This approach allows for the efficient construction of libraries of complex molecules.

A study has shown that the reaction of 3,3-difluorosuccinic anhydride with anilines produces the corresponding succinanilic acids in high yields. These products can then be cyclized using acetic anhydride to form N-aryl-3,3-difluorosuccinimides.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline | 4-Anilino-2,2-difluoro-4-oxobutanoic acid |

| 4-Anilino-2,2-difluoro-4-oxobutanoic acid | Acetic Anhydride | 1-Aryl-3,3-difluoropyrrolidine-2,5-dione |

Ring-opening polymerization (ROP) of this compound provides a pathway to fluorinated polyesters. Specifically, it can be used to synthesize fluorinated analogues of poly(β-hydroxyalkanoate)s (PHAs), which are biodegradable and biocompatible polymers. The incorporation of fluorine atoms into the polymer backbone can significantly alter its properties, such as thermal stability, chemical resistance, and hydrophobicity.

The polymerization is typically initiated by a nucleophilic or organometallic catalyst. The choice of catalyst can influence the stereochemistry of the resulting polymer, leading to isotactic, syndiotactic, or atactic microstructures. The properties of the final polymer are highly dependent on its molecular weight and tacticity.

The presence of fluorine atoms on the carbon skeleton of a cyclic anhydride has a profound impact on its reactivity. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. This increased reactivity allows for ring-opening reactions to occur under milder conditions and with a wider range of nucleophiles.

Furthermore, the regioselectivity of the ring-opening can be influenced by the position of the fluorine substituents. In the case of this compound, the attack of a nucleophile can, in principle, occur at either of the two carbonyl groups. The electronic and steric environment around each carbonyl group will dictate the preferred site of attack.

Condensation Reactions Involving the Anhydride Moiety

Beyond ring-opening reactions, the anhydride functionality of this compound can participate in various condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Castagnoli–Cushman reaction is a multicomponent reaction that involves an imine, a homophthalic anhydride, and, in this context, a substituted succinic anhydride like this compound. This reaction provides a convergent approach to the synthesis of highly substituted γ-lactams.

In a typical reaction sequence, the imine reacts with the succinic anhydride to form an intermediate that then undergoes a [3+2] cycloaddition with a ketene (B1206846) generated in situ from the homophthalic anhydride. The presence of the difluoro group in the succinic anhydride can influence the stereochemical outcome of the reaction and the properties of the resulting lactam products.

The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, can be applied to cyclic anhydrides such as this compound. The reaction with a phosphorus ylide, particularly a fluorinated ylide, can lead to the formation of enol-lactones.

Fluorine-Directed Reactivity and Transformations

The presence of two fluorine atoms on the same carbon atom in this compound dramatically impacts its reactivity compared to its non-fluorinated counterpart, succinic anhydride. This influence is primarily attributed to the strong electron-withdrawing nature of fluorine, which has a cascading effect on the electronic distribution within the molecule.

The gem-difluoro group in this compound exerts a significant inductive effect (-I effect), withdrawing electron density from the adjacent carbonyl carbons. This heightened electrophilicity of the carbonyl groups makes the anhydride more susceptible to nucleophilic attack. nih.gov Consequently, reactions with nucleophiles are generally expected to proceed at a faster rate compared to succinic anhydride.

The general mechanism for nucleophilic acyl substitution on an anhydride involves the formation of a tetrahedral intermediate. libretexts.orgyoutube.comchadsprep.comlibretexts.orgunizin.org In the case of this compound, the electron-withdrawing fluorine atoms can stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Table 1: Predicted Influence of gem-Difluorination on the Reactivity of Dihydrofuran-2,5-dione

| Feature | Unsubstituted Dihydrofuran-2,5-dione | This compound | Rationale |

| Electrophilicity of Carbonyl Carbons | Moderate | High | Strong inductive effect of gem-difluoro group. |

| Rate of Nucleophilic Attack | Normal | Accelerated | Increased electrophilicity of carbonyls. |

| Stability of Tetrahedral Intermediate | Moderate | Enhanced | Stabilization of the negative charge by fluorine atoms. |

| Leaving Group Ability | Good (carboxylate) | Better (difluorinated carboxylate) | The electron-withdrawing fluorine atoms stabilize the negative charge on the leaving carboxylate. |

This enhanced reactivity can also influence the selectivity of reactions. For instance, in reactions with ambident nucleophiles, the regioselectivity of the attack might be altered due to the modified electronic properties of the two carbonyl groups, although they are chemically equivalent in the starting material.

While the primary reactivity of this compound is expected to be dominated by nucleophilic acyl substitution, the presence of the highly polarized C-F bonds can lead to unexpected reaction pathways and a diversity of products under certain conditions. One such condition is trifluoroacetic acid (TFA) cleavage, a common method used for the removal of protecting groups in organic synthesis. sigmaaldrich.comnih.gov

In the context of peptide synthesis, TFA cleavage is known to generate highly reactive cationic species that can lead to side reactions. nih.gov While this compound is a small molecule, analogous unexpected reactivity could be envisioned. For example, the reaction of dimethyl sulfoxide (B87167) with trifluoroacetic anhydride and 3-nitro-4-hydroxycoumarin has been reported to yield four different products, highlighting the potential for complex reaction outcomes with fluorinated anhydrides. researchgate.net The strong acid and the fluorinated environment could potentially promote fragmentation, rearrangement, or other unforeseen transformations of the this compound ring. The interaction of triflic anhydride, another highly reactive fluorinated species, with collidine in the presence of a silyl (B83357) enol ether has been shown to proceed via CF3 radicals, suggesting that radical pathways could also be a source of product diversity in reactions involving highly fluorinated reagents. researchgate.net

Computational and Experimental Mechanistic Elucidation

To fully understand the complex reactivity of this compound, a combination of computational modeling and experimental investigation is essential. These approaches provide deep insights into the energetics of reaction pathways, the structures of transient intermediates, and the factors that govern product formation.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in organic chemistry. researchgate.netsumitomo-chem.co.jpmdpi.com The B3LYP functional, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules and their reactions. mdpi.com

For this compound, DFT/B3LYP calculations can be employed to:

Calculate the energies of reactants, products, and intermediates: To determine the thermodynamics of a given reaction.

Locate and characterize transition state structures: To calculate the activation energies and gain insight into the rate-determining steps of a reaction.

Simulate reaction pathways: To map out the entire energy profile of a reaction, helping to distinguish between competing mechanisms.

A computational study on the Diels-Alder reaction between 2,4-hexadien-1-ol and maleic anhydride using DFT (CAM-B3LYP/6-311G) has demonstrated the utility of these methods in understanding the reactivity of cyclic anhydrides. researchgate.net Similar studies on this compound would provide valuable data on how fluorination impacts the reaction energetics and mechanisms.

The key to understanding the reactivity of this compound lies in the analysis of its transition states and intermediate pathways. For nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. libretexts.orgyoutube.comlibretexts.orgunizin.org

Computational studies can provide detailed information about the geometry and energy of the transition state leading to this intermediate. The presence of the electron-withdrawing fluorine atoms is expected to stabilize the developing negative charge on the carbonyl oxygen in the transition state, thus lowering its energy. Furthermore, the stability of the difluorinated carboxylate leaving group will also influence the energy of the transition state for the collapse of the tetrahedral intermediate.

While direct experimental observation of transition states is challenging, their properties can be inferred from kinetic studies and by comparing experimental results with computational predictions.

To complement computational studies, various experimental techniques can be employed to probe reaction mechanisms. Trapping experiments are particularly useful for detecting and identifying transient intermediates. If a reaction is suspected to proceed through a short-lived intermediate, the addition of a "trapping agent" that reacts rapidly with the intermediate can lead to the formation of a stable, characterizable product.

For instance, if radical pathways were suspected in certain reactions of this compound, radical traps could be employed. A study on the interception of fluorine radicals using 5,5-dimethyl-l-pyrroline N-oxide (DMPO) and other traps, analyzed by electrospray ionization-mass spectrometry (ESI-MS) and DFT, provides a framework for how such experiments could be designed. researchgate.net The detection of a trapped intermediate would provide strong evidence for its existence in the reaction pathway.

Other experimental techniques for mechanistic analysis include:

Kinetic studies: To determine the rate law of a reaction and gain information about the species involved in the rate-determining step.

Isotope labeling studies: To track the movement of atoms throughout a reaction and elucidate bond-forming and bond-breaking steps.

In-situ spectroscopic monitoring (e.g., NMR, IR): To observe the formation and consumption of species in real-time.

By combining these computational and experimental approaches, a comprehensive understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Applications of 3,3 Difluorodihydrofuran 2,5 Dione in Advanced Organic Synthesis

As a Building Block in Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov 3,3-Difluorodihydrofuran-2,5-dione serves as a key reagent for introducing fluorinated moieties into potential drug candidates, thereby enabling the exploration of new chemical spaces and the development of innovative therapeutic agents.

A notable application of this compound is in the solid-phase synthesis of nucleoside analogs designed to inhibit specific DNA repair enzymes. mdpi.comnih.gov Research has demonstrated its use in creating a library of thymine-containing nucleoside analogs aimed at inhibiting the DNA repair nuclease SNM1A, an enzyme implicated in cellular resistance to certain chemotherapeutic agents. nih.govnih.gov

In this synthetic approach, this compound is reacted with a resin-bound thymidine (B127349) derivative to introduce a difluorinated succinyl moiety. This modification acts as a phosphate (B84403) isostere, a chemical group that mimics the phosphate backbone of DNA. The goal is to create molecules that can bind to the active site of SNM1A and block its function. nih.gov The inhibition of SNM1A is typically evaluated through gel-electrophoresis based assays, where the enzyme's ability to digest a fluorophore-labeled oligonucleotide is measured in the presence of the synthesized inhibitor. nih.gov

Table 1: Synthesis of SNM1A Inhibitors using this compound

| Step | Description | Key Reagent | Purpose |

|---|---|---|---|

| 1 | Solid-phase synthesis setup | Thymidine linked to a solid support | To enable efficient purification and diversification. |

| 2 | Coupling Reaction | This compound | To introduce the difluorinated succinyl group onto the nucleoside. nih.gov |

| 3 | Cleavage and Deprotection | Trifluoroacetic acid (TFA) | To release the final modified nucleoside from the solid support. nih.gov |

The use of this compound has led to unexpected and beneficial outcomes in the synthesis of potential inhibitors. During the synthesis of thymine-containing SNM1A inhibitors, the reaction with this fluorinated anhydride (B1165640), followed by cleavage from the solid support, did not yield a single product as might be expected. Instead, it produced a small set of three distinct fluorinated derivatives. nih.gov

This unexpected reactivity, likely influenced by steric effects and potential degradation of the succinate (B1194679) group in the presence of trifluoroacetic acid, proved advantageous. nih.gov It effectively expanded the diversity of the compound library from a single reaction, allowing for a broader exploration of the chemical space around the target. This serendipitous outcome provides more opportunities to identify compounds with improved inhibitory activity and offers avenues for future studies, such as those employing fluorine-19 NMR spectroscopy. nih.gov

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, as it can profoundly modify the pharmacokinetic and pharmacodynamic properties of the molecule. academie-sciences.fr Building blocks like this compound are instrumental in the rational design of these fluorinated scaffolds. The gem-difluoro group on the furanone ring acts as a stable, lipophilic, and strongly electron-withdrawing substituent.

Table 2: Impact of Fluorination on Molecular Properties

| Property | Change upon Fluorination | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Often Increased | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. | mdpi.com |

| Lipophilicity | Increased | Can improve cell membrane permeability and penetration into hydrophobic protein pockets. | nih.gov |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonding) within a protein's active site. | mdpi.com |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of fluorine affects the pKa of nearby functional groups. | mdpi.com |

Contributions to Fine Chemical Synthesis

The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often demands highly specific and efficient chemical transformations. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Therefore, fluorinated building blocks are of significant interest to synthetic chemists.

Derivatization to Access Diverse Functionalities for Research

The anhydride functionality in this compound presents a reactive handle for a variety of chemical transformations, theoretically allowing for the introduction of diverse functional groups. Such derivatization is a key strategy for creating libraries of compounds for biological screening and for the synthesis of specialized research chemicals.

Analytical and Spectroscopic Characterization Techniques for 3,3 Difluorodihydrofuran 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3,3-Difluorodihydrofuran-2,5-dione and its analogues. The presence of fluorine atoms necessitates a multi-pronged NMR approach, leveraging ¹⁹F, ¹H, and ¹³C nuclei to piece together the complete structural puzzle.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the analysis of fluorinated organic molecules like this compound. nih.govresearchgate.net The large chemical shift range of ¹⁹F NMR, which can span up to 500 ppm, allows for excellent signal dispersion and reduces the likelihood of spectral overlap, even in complex mixtures. jeolusa.comjeol.com This high resolution is crucial for distinguishing between different fluorinated species and for detecting subtle changes in the chemical environment of the fluorine atoms. nih.gov

Advanced ¹⁹F-centered NMR methodologies have been developed that utilize the high sensitivity and resolution of the ¹⁹F nucleus to determine the structures of fluorinated compounds without the need for separation. nih.govrsc.org These techniques can correlate ¹⁹F chemical shifts with those of ¹H, ¹³C, and even ¹⁵N, providing a wealth of information including J-coupling constants (JHF, JFC, JNF). nih.gov Such data is invaluable for confirming the connectivity of atoms within the molecule and for gaining insights into reaction mechanisms and kinetics. nih.govresearchgate.net For instance, the magnitude of ¹⁹F-¹³C coupling constants, which can be as large as 280 Hz, can provide critical information about the proximity of these nuclei. jeolusa.comjeol.com

| ¹⁹F NMR Parameter | Significance in Structural Elucidation | Typical Range |

| Chemical Shift (δ) | Indicates the electronic environment of the fluorine atom. | Up to 500 ppm jeolusa.comjeol.com |

| ¹⁹F-¹H Coupling (JHF) | Provides information on through-bond connectivity to protons. | Up to 60 Hz jeolusa.comjeol.com |

| ¹⁹F-¹³C Coupling (JFC) | Confirms connectivity to carbon atoms and provides distance constraints. | Up to 280 Hz jeolusa.comjeol.com |

While ¹⁹F NMR is a powerful tool, a comprehensive structural analysis of this compound and its derivatives requires the integration of proton (¹H) and carbon-13 (¹³C) NMR data. researchgate.netnih.gov ¹H NMR provides information on the number and connectivity of hydrogen atoms in the molecule. researchgate.net For this compound, the ¹H NMR spectrum would be expected to be relatively simple, showing signals for the protons on the carbon adjacent to the carbonyl groups.

¹³C NMR spectroscopy complements the ¹H and ¹⁹F data by providing a map of the carbon skeleton. udel.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edu In the case of this compound, the carbon atom bonded to the two fluorine atoms would exhibit a characteristic chemical shift and a significant C-F coupling constant in the ¹³C NMR spectrum. rsc.org The carbonyl carbons would also have distinct chemical shifts. udel.edu Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to correlate the ¹H, ¹³C, and sometimes ¹⁹F signals, allowing for the unambiguous assignment of all atoms in the molecule. nih.gov

| Nucleus | Information Provided | Key Features for this compound |

| ¹H | Number and environment of protons. | Signals for CH₂ group. |

| ¹³C | Carbon framework of the molecule. | Distinct signals for C=O, CF₂, and CH₂ carbons. udel.edu |

| ¹⁹F | Number and environment of fluorine atoms. | A single resonance for the two equivalent fluorine atoms. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing crucial information about its molecular weight, elemental composition, and purity.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. nih.govlibretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.org This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org For this compound (C₄H₂F₂O₃), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. rsc.orgbiosynth.com

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for assessing the purity of this compound and identifying any impurities. diva-portal.orgnih.gov These techniques separate the components of a mixture based on their different affinities for the stationary and mobile phases before they are detected by the mass spectrometer. nih.gov This allows for the quantification of the main compound and the identification of any by-products or degradation products, even at trace levels. nih.gov The choice between LC-MS and UPLC-MS often depends on the desired resolution and analysis time, with UPLC offering faster separations and higher peak capacities. nih.gov

The analysis of fluorinated compounds like this compound in complex matrices can be challenging due to potential matrix effects and the unique fragmentation patterns of fluorinated molecules. nih.gov Therefore, the optimization of mass spectrometry parameters is crucial for achieving high sensitivity and accurate quantification. Key parameters that are often optimized include the ionization source settings (e.g., capillary voltage, desolvation gas temperature, and flow rate) and collision energy for tandem mass spectrometry (MS/MS) experiments. dtic.mil For example, adjusting the cone voltage can influence the extent of in-source fragmentation, which can be either desirable for structural elucidation or undesirable for quantitative analysis. diva-portal.org The fragmentation of fluorinated compounds often involves the characteristic loss of CF₂ or CF₃ groups, which can be used as a diagnostic tool for their identification. nist.gov Careful optimization of these parameters ensures reliable and robust analytical methods for the determination of this compound and its derivatives in various samples. dtic.mil

| MS Parameter | Impact on Analysis of Fluorinated Compounds | Optimization Goal |

| Ionization Source Temperature | Can cause in-source fragmentation of labile compounds. | Minimize fragmentation for accurate molecular weight determination. |

| Capillary/Cone Voltage | Affects ion transmission and can induce fragmentation. diva-portal.org | Maximize signal intensity while controlling fragmentation. |

| Collision Energy (MS/MS) | Controls the fragmentation of precursor ions. | Generate informative product ion spectra for structural confirmation. |

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable tools for the separation and purification of this compound and its derivatives from reaction mixtures. These methods are also pivotal for the quantitative analysis of these compounds.

Flash column chromatography and Medium-Pressure Liquid Chromatography (MPLC) are widely utilized for the preparative scale purification of organic compounds. chromatographyshop.com These techniques are particularly effective for separating target molecules from by-products and unreacted starting materials in quantities ranging from milligrams to grams. chromatographyshop.com The choice of stationary phase, most commonly silica (B1680970) gel, and the solvent system (mobile phase) are critical for achieving optimal separation. chromatographyshop.com MPLC systems, which can operate at pressures up to 20 bar, are well-suited for chromatography media with particle sizes ranging from 15 to 40 μm. ak-bio.com This makes them ideal for purifying mid-sized molecules. ak-bio.com

Modern MPLC systems offer advanced features such as reverse-phase gradient elutions, which are beneficial for separating compounds with a range of polarities. ak-bio.comteledynelabs.com The use of high-performance C18 columns with reduced particle sizes in MPLC systems can yield results that approach the resolution of preparative High-Performance Liquid Chromatography (HPLC). teledynelabs.com

Table 1: Comparison of Flash Chromatography and MPLC

| Feature | Flash Column Chromatography | Medium-Pressure Liquid Chromatography (MPLC) |

| Operating Pressure | Low | Medium (up to 20 bar) ak-bio.com |

| Stationary Phase Particle Size | Typically 40-63 μm chromatographyshop.com | Typically 15-40 μm ak-bio.com |

| Resolution | Good | High, approaching preparative HPLC teledynelabs.com |

| Common Applications | Routine purification of synthetic compounds chromatographyshop.com | Purification of mid-sized therapeutics, complex mixtures ak-bio.com |

| Loading Techniques | Solid and liquid loading | Solid and liquid loading teledynelabs.com |

Analytical Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound and its derivatives. fishersci.ca It is an essential tool for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the appropriate solvent system for flash column chromatography. chromatographyshop.comrjpbcs.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. rjpbcs.com The plate is then placed in a developing chamber with a suitable solvent, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. rjpbcs.com

The separated spots can be visualized under UV light if the compounds are UV-active, or by using chemical staining agents. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification. rjpbcs.com

Table 2: Applications of Analytical TLC in the Study of this compound Derivatives

| Application | Description |

| Reaction Monitoring | Tracks the consumption of starting materials and the formation of products over time. |

| Purity Assessment | Provides a quick check for the presence of impurities in a sample. |

| Solvent System Selection | Helps in choosing the optimal mobile phase for purification by flash chromatography. chromatographyshop.com |

| Compound Identification | Comparison of the Rf value of an unknown sample with that of a known standard. rjpbcs.com |

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical fluids exhibit liquid-like densities and solvating power, coupled with gas-like high diffusivity and low viscosity. researchgate.net These properties lead to enhanced chromatographic efficiency and resolution. researchgate.net

SFC is particularly valuable for the separation of chiral compounds and diastereomers, making it a suitable method for the analysis of derivatized this compound that may contain stereocenters. researchgate.net The technique allows for high throughput and rapid analysis, with short cycle times. researchgate.net The use of various stationary phases and modifiers (co-solvents) provides a high degree of selectivity for separating complex mixtures. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis (e.g., of derivatives)

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of crystalline compounds. soton.ac.uk This technique is crucial for unequivocally establishing the spatial arrangement of atoms within a molecule, including the conformation of cyclic structures like the dihydrofuran-2,5-dione ring and the absolute configuration of any chiral centers in its derivatives. nih.govnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk The positions and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. soton.ac.uk For chiral molecules, the analysis of anomalous scattering effects can determine the absolute configuration. soton.ac.uk

The crystal structure of a derivative of 1,3,4-thiadiazole (B1197879) revealed a Z configuration around the iminophenyl double bond. mdpi.com In the case of 3-Phenyltetrahydrofuran-2,5-dione, the dihedral angle between the tetrahydrofuran-2,5-dione ring and the phenyl ring was determined to be 85.68 (8)°. nih.gov Such detailed conformational information is invaluable for understanding structure-activity relationships. Furthermore, X-ray analysis can reveal details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 3,3 Difluorodihydrofuran 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. researchgate.netmdpi.com For 3,3-Difluorodihydrofuran-2,5-dione, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

The first step in a DFT study is to find the molecule's lowest energy structure. This involves optimizing the bond lengths, bond angles, and dihedral angles. The introduction of two fluorine atoms on the C3 carbon is expected to significantly alter the geometry compared to its parent compound, succinic anhydride (B1165640). The C-F bonds are strong and the gem-difluoro group will influence the puckering of the five-membered ring.

Key molecular properties that can be calculated using DFT include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for cyclic anhydrides as it indicates their susceptibility to nucleophilic attack. Fluorination is known to lower the LUMO energy, which would suggest that this compound is a potent electrophile. chemrxiv.org Other predictable properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and highlights electron-rich (negative potential, typically on the carbonyl oxygens) and electron-poor (positive potential) regions of the molecule.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Disclaimer: The following data is illustrative and hypothetical, based on general principles of DFT calculations on similar fluorinated and cyclic anhydride compounds, as specific published data for this molecule is not available.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; a low value indicates high electrophilicity. chemrxiv.org |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates kinetic stability and electronic excitation energy. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influenced by the highly polar C-F and C=O bonds. |

| C=O Stretch Freq. | 1790, 1870 cm⁻¹ | Characteristic IR frequencies for the symmetric and asymmetric stretching of the anhydride carbonyls. |

| C-F Stretch Freq. | 1100-1200 cm⁻¹ | Typical IR frequencies for carbon-fluorine bonds. |

Advanced Molecular Modeling for Conformational Landscape Exploration

The five-membered ring of dihydrofuran-2,5-dione is not perfectly planar. It can adopt different conformations, typically described as "envelope" or "twist" forms. Advanced molecular modeling techniques, such as conformational searches using molecular mechanics force fields or higher-level quantum mechanical methods, are used to explore the potential energy surface and identify stable conformers.

For this compound, the primary conformational question revolves around the puckering of the furanone ring. The bulky and highly electronegative fluorine atoms create significant steric and electronic effects that will favor specific conformations. A detailed conformational analysis would calculate the relative energies of these different puckered forms to determine the most stable structure and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior in solution. While experimental fixation of specific conformers can be challenging, molecular dynamics simulations can provide insights into the ratios and average lifetimes of different conformations in various environments.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

The gem-difluoro group at the C3 position is central to the unique properties of this compound. Its influence is a key area of investigation.

Intramolecular Interactions: The two fluorine atoms induce a strong electron-withdrawing effect through the sigma bonds (negative inductive effect, -I). This effect polarizes the adjacent C-C bonds and can influence the reactivity of the carbonyl groups. Furthermore, the proximity of the fluorine atoms to the rest of the ring can lead to through-space electronic interactions.

Prediction of Reactivity and Regioselectivity Profiles

Computational chemistry is a powerful tool for predicting how a molecule will react. For this compound, the primary reactive sites are the electrophilic carbonyl carbons of the anhydride group. Nucleophilic attack, such as hydrolysis or reaction with an amine, would lead to ring-opening.

DFT calculations can be used to model the reaction pathways for such nucleophilic attacks. By calculating the energies of transition states and intermediates, one can predict the activation energies and reaction rates. The molecular electrostatic potential (MEP) map would visually confirm that the regions of most positive potential (most susceptible to nucleophilic attack) are centered on the carbonyl carbons.

The presence of the gem-difluoro group is expected to enhance the electrophilicity of the carbonyl carbons compared to the non-fluorinated succinic anhydride. This is due to the powerful electron-withdrawing nature of fluorine, which pulls electron density away from the carbonyls, making them more partial-positive and thus more attractive to nucleophiles. This heightened reactivity is a common feature in fluorinated organic compounds and is exploited in various synthetic applications. nih.gov While both carbonyl carbons are chemically equivalent in this symmetric molecule, in substituted derivatives, computational models could predict which carbonyl group would be preferentially attacked (regioselectivity).

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations of 3,3-Difluorodihydrofuran-2,5-dione

The reactivity of the anhydride (B1165640) ring in this compound is ripe for exploration with modern catalytic methods. Future research will likely focus on developing novel catalytic systems for its selective transformation into a variety of valuable downstream products.

One promising area is the use of photoredox catalysis . This strategy has been successfully employed for the transformation of other anhydrides, such as chlorodifluoroacetic anhydride, to generate gem-difluoro carboxy radicals. chemrxiv.orgchemrxiv.orgresearchgate.net A similar approach with this compound could lead to the development of new synthetic methodologies. For instance, the photoredox-mediated ring-opening could generate a difluorinated dicarbonyl radical intermediate, which could then participate in various addition reactions with alkenes or alkynes to furnish complex fluorinated molecules.

Transition metal catalysis also presents a wealth of opportunities. The ring-opening of cyclic ethers and anhydrides is a well-established process that can be catalyzed by various transition metals. nih.govresearchgate.netresearchgate.net For this compound, transition metal catalysts could facilitate ring-opening polymerizations to produce novel fluorinated polyesters with unique thermal and chemical properties. Furthermore, catalytic functionalization of the C-F bonds, a challenging but increasingly feasible transformation, could be explored. nih.gov

A summary of potential catalytic systems and their applications is presented in the table below:

| Catalyst System | Reaction Type | Potential Products |

| Photoredox Catalysts (e.g., Iridium or Ruthenium complexes) | Radical Ring-Opening/Addition | Functionalized difluorinated dicarboxylic acids and their derivatives |

| Transition Metal Catalysts (e.g., Palladium, Rhodium, Cobalt) | Ring-Opening Polymerization | Fluorinated polyesters |

| Transition Metal Catalysts (e.g., Iron, Copper) | Cross-Coupling Reactions | Arylated or alkylated difluorinated dicarboxylic acids |

| Lewis Acids (e.g., Yb(OTf)₃, Al(OTf)₃) | Friedel-Crafts Acylation | Difluorinated keto-acids |

Exploration of Enantioselective Synthesis for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of enantioselective methods for the synthesis of derivatives of this compound could unlock access to a new class of chiral building blocks.

Future research in this area will likely focus on two main strategies:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound is a highly attractive approach. For instance, enantioselective ring-opening with a chiral alcohol, catalyzed by a chiral Lewis acid or organocatalyst, could yield enantiomerically enriched monoesters. These monoesters could then be further elaborated into a variety of chiral difluorinated compounds. Rhodium(III)-catalyzed asymmetric transfer hydrogenation has been used for the enantioselective synthesis of β-hydroxy gem-difluorinated derivatives, a strategy that could be adapted for derivatives of this compound. thieme-connect.com

Chiral Auxiliaries: The attachment of a chiral auxiliary to the this compound scaffold could direct the stereochemical course of subsequent reactions. After the desired transformation, the chiral auxiliary can be removed to yield the enantiomerically pure product. This approach has been successfully used in the asymmetric synthesis of trans-3,4-dialkyl-gamma-lactones. nih.gov

The table below outlines potential strategies for the enantioselective synthesis of chiral derivatives:

| Strategy | Catalyst/Auxiliary | Potential Chiral Products |

| Asymmetric Ring-Opening | Chiral Lewis Acids, Chiral Organocatalysts | Enantiomerically enriched difluorinated monoesters |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Chiral difluorinated diols |

| Chiral Auxiliary-Mediated Reactions | Evans auxiliaries, etc. | Diastereomerically pure functionalized difluorinated compounds |

Expanded Applications in Emerging Fields of Material Science

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and optical transparency. researchgate.netscielo.brrsc.org this compound represents a valuable building block for the synthesis of novel fluorinated materials with tailored properties.

One of the most promising applications lies in the field of polymer science . The ring-opening polymerization of this compound could lead to the production of fluorinated polyesters. These polymers are expected to exhibit high thermal stability, low dielectric constants, and improved optical properties, making them suitable for applications in microelectronics and optoelectronics. scielo.brrsc.orgrevistapolimeros.org.br

Another emerging application is in the development of safer battery electrolytes . Fluorinated carbonates are being investigated as electrolyte additives to improve the performance and safety of high-voltage lithium-ion batteries. rsc.org The unique structure of this compound could make it a valuable component in the formulation of novel, non-flammable electrolytes with enhanced electrochemical stability. energy.gov

The potential applications in material science are summarized in the table below:

| Field of Application | Material Type | Potential Benefits |

| Polymer Science | Fluorinated Polyesters | High thermal stability, low dielectric constant, optical transparency |

| Battery Technology | Electrolyte Additive | Increased safety (non-flammable), enhanced electrochemical stability |

| Coatings and Films | Fluorinated Coatings | Chemical resistance, hydrophobicity, low surface energy |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of modern automation and screening technologies.

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. For this compound, HTE could be employed to quickly identify optimal conditions for its various transformations. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool for high-throughput screening, as it provides a clean spectral window with high sensitivity, enabling the rapid analysis of reaction mixtures. researchgate.netmdpi.comeurekaselect.comnih.govacs.org

Automated synthesis platforms can further streamline the research process by enabling the rapid and reproducible synthesis of libraries of compounds derived from this compound. nih.govnih.govacs.orgresearchgate.net These platforms can be programmed to perform multi-step syntheses, purifications, and analyses, thereby freeing up researchers' time for more creative tasks such as data analysis and reaction design. The combination of HTE and automated synthesis will be instrumental in unlocking the full synthetic potential of this versatile building block.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic experimentation offers a powerful synergistic approach to accelerate the discovery and development of new chemistry.

Computational modeling can be used to predict the reactivity and properties of this compound and its derivatives. For example, Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict activation barriers, and rationalize the regioselectivity and stereoselectivity of catalytic transformations. This information can then be used to guide the design of new experiments and to optimize reaction conditions.

Furthermore, computational methods can be used to predict the physical and chemical properties of materials derived from this compound. For instance, molecular dynamics simulations can be used to study the morphology and transport properties of fluorinated polymers, while quantum chemical calculations can be used to predict the electrochemical stability of novel electrolytes. This predictive capability can help to prioritize synthetic targets and to focus experimental efforts on the most promising materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.